molecular formula C13H12F3NO B3008403 (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one CAS No. 478040-73-2

(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one

Cat. No.: B3008403
CAS No.: 478040-73-2
M. Wt: 255.24
InChI Key: ZWEGSPQJWXDCRR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one is a useful research compound. Its molecular formula is C13H12F3NO and its molecular weight is 255.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of novel dihydropyrrolo[2,1-a]isoquinolines, which are part of the antitumor active alkaloid crispine structure (Korotaev et al., 2012).
  • It's involved in three-component coupling reactions with isoquinolines and indoles, useful in functionalizing indoles and aza-aromatic compounds in one-pot operations (Yadav et al., 2008).
  • Research shows its application in forming substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, indicating potential in synthesizing perfluoroalkyl derivatives (Glushkov et al., 2000).

Catalysis and Reaction Mechanisms

  • The compound plays a role in nitrone cycloadditions, contributing to the synthesis of various cycloadducts with specific configurations, indicating its significance in stereochemical studies (Tanaka et al., 1996).
  • In the synthesis of CF3-substituted 3-aryl- or 3-hetarylacroleins, this compound reacts with triflic anhydride or POCl3, showing its utility in stereoselective reactions (Baraznenok et al., 1998).

Molecular and Structural Analysis

  • X-ray diffraction studies of related compounds, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, derived from similar chemical processes, contribute to our understanding of molecular structures and crystallization processes (Quintana et al., 2016).

Applications in Organic Synthesis

  • It's used in synthesizing various substituted isoquinolines, which demonstrate significant properties like analgesic and spasmolytic effects, indicating its value in medicinal chemistry (Brossi et al., 1960).
  • In the field of antimicrobial research, derivatives synthesized from this compound have been studied for their activity against different bacterial and fungal strains, showing its potential in drug discovery (Mukhtar et al., 2022).

Properties

IUPAC Name

(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)12(18)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4,6,8H,5,7,9H2/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEGSPQJWXDCRR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.